1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene
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Overview
Description
1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene is an aromatic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzene, characterized by the presence of bromine, ethyl, fluoro, and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the nitration of ethylbenzene, followed by bromination and fluorination. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Fluorination is often carried out using a fluorinating agent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Substitution: 1-Methoxy-4-ethyl-3-fluoro-2-nitrobenzene.
Reduction: 1-Bromo-4-ethyl-3-fluoro-2-aminobenzene.
Oxidation: 1-Bromo-4-carboxy-3-fluoro-2-nitrobenzene.
Scientific Research Applications
1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluoro substituents can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.
Comparison with Similar Compounds
- 1-Bromo-4-ethyl-2-nitrobenzene
- 1-Bromo-3-fluoro-2-nitrobenzene
- 1-Bromo-4-ethyl-3-nitrobenzene
Comparison: 1-Bromo-4-ethyl-3-fluoro-2-nitrobenzene is unique due to the presence of both fluoro and nitro groups, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C8H7BrFNO2 |
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Molecular Weight |
248.05 g/mol |
IUPAC Name |
1-bromo-4-ethyl-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-5-3-4-6(9)8(7(5)10)11(12)13/h3-4H,2H2,1H3 |
InChI Key |
OHUIWHIRTJFDCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)Br)[N+](=O)[O-])F |
Origin of Product |
United States |
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